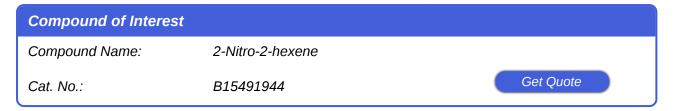


2-Nitro-2-hexene: A Technical Review of Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-2-hexene is an unsaturated nitroalkene, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. While specific research on **2-Nitro-2-hexene** is limited, the broader family of nitroalkenes has garnered significant interest in synthetic chemistry and drug discovery due to their versatile reactivity and diverse biological activities. Nitroalkenes serve as valuable intermediates in organic synthesis and have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the available information on **2-Nitro-2-hexene**, supplemented with data from closely related short-chain nitroalkenes to offer a broader context for its potential applications.

Chemical and Physical Properties

Quantitative data for **2-Nitro-2-hexene** has been compiled from various chemical databases. The following table summarizes its key physical and chemical properties.



Property	Value	Reference
Molecular Formula	C ₆ H ₁₁ NO ₂	[1]
Molecular Weight	129.16 g/mol	[1]
CAS Number	6065-17-4	[1]
Boiling Point	188.3 °C at 760 mmHg (estimated)	
Density	0.965 g/cm³ (estimated)	_
Refractive Index	1.4411 (estimated)	_
LogP (octanol-water)	2.3 (calculated)	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	2	[1]

Synthesis of 2-Nitro-2-hexene

The synthesis of **2-Nitro-2-hexene**, like other nitroalkenes, is typically achieved through a two-step process: a Henry (nitroaldol) reaction followed by dehydration of the resulting nitroalcohol. While a specific detailed protocol for **2-Nitro-2-hexene** is not readily available in the literature, a general and representative experimental procedure is provided below.

Experimental Protocol: Synthesis via Henry Reaction and Dehydration

Step 1: Henry Reaction (Formation of 2-Nitro-3-hexanol)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[1][2]

- Materials:
 - Nitroethane



- Butyraldehyde
- A base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine base like triethylamine)
- A suitable solvent (e.g., methanol, ethanol, or water)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butyraldehyde in the chosen solvent and cool the mixture in an ice bath.
- Slowly add nitroethane to the cooled solution.
- Add the base catalyst dropwise to the reaction mixture while maintaining the low temperature.
- After the addition of the base, allow the reaction to stir at room temperature for several hours to overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-nitro-3-hexanol.
- Purify the crude product by column chromatography or distillation under reduced pressure.

Step 2: Dehydration of 2-Nitro-3-hexanol

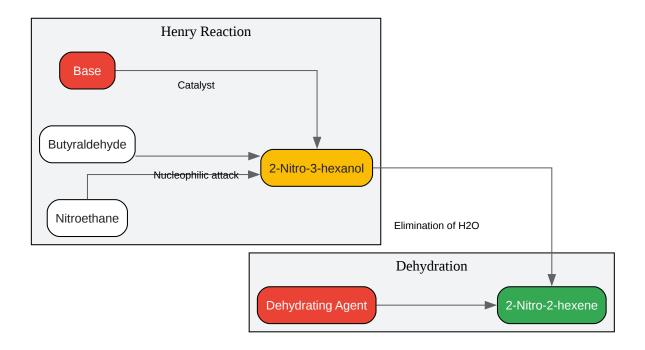
The dehydration of the β -nitro alcohol intermediate yields the desired nitroalkene.[1]

- Materials:
 - 2-Nitro-3-hexanol (from Step 1)



- A dehydrating agent (e.g., acetic anhydride, phthalic anhydride, or methanesulfonyl chloride in the presence of a base)
- A suitable solvent (e.g., pyridine, dichloromethane)
- Procedure (using acetic anhydride):
 - Dissolve 2-nitro-3-hexanol in an excess of acetic anhydride.
 - Add a catalytic amount of a base (e.g., sodium acetate).
 - Heat the reaction mixture under reflux for several hours.
 - Monitor the reaction by TLC.
 - After completion, cool the reaction mixture and pour it into ice-water.
 - Extract the product with an organic solvent.
 - Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the resulting **2-Nitro-2-hexene** by vacuum distillation or column chromatography.





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Caption: Synthesis of 2-Nitro-2-hexene.

Spectroscopic Data

Specific spectroscopic data for **2-Nitro-2-hexene** is not well-documented in publicly available literature. However, characteristic spectral features for aliphatic nitroalkenes can be inferred from general principles and data for related compounds.



Spectroscopic Technique	Expected Characteristic Signals for Aliphatic Nitroalkenes	Reference
¹ H NMR	The proton adjacent to the nitro group typically appears in the range of 4.0-4.4 ppm.	[3]
¹³ C NMR	The carbon atom bearing the nitro group is expected to be significantly deshielded.	
IR Spectroscopy	Strong asymmetric and symmetric stretching vibrations for the N-O bonds are expected around 1550 cm ⁻¹ and 1365 cm ⁻¹ , respectively.	[3][4]
Mass Spectrometry	The molecular ion peak (M+) would be observed at m/z = 129. The fragmentation pattern would likely involve the loss of the nitro group (NO ₂).	

Biological Activity and Mechanism of Action

While no specific biological studies on **2-Nitro-2-hexene** have been found, the class of nitroalkenes, particularly nitrated fatty acids, has been shown to possess significant anti-inflammatory properties.[5] The primary mechanism of action for these compounds is believed to be through the modulation of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

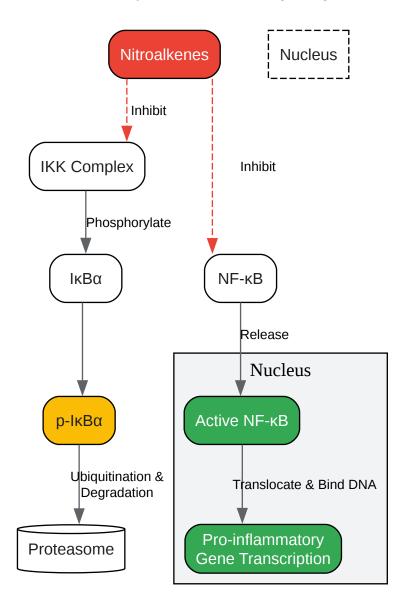
Nitroalkenes are electrophilic molecules that can react with nucleophilic residues in proteins, such as cysteine, via a Michael addition. This covalent modification can alter the function of key signaling proteins. In the context of inflammation, nitroalkenes have been shown to inhibit the NF-kB pathway.[5]

NF-kB Signaling Pathway Inhibition by Nitroalkenes:



The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IKK complex (IκB kinase) is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Nitroalkenes can inhibit this pathway at multiple points. One proposed mechanism is the direct alkylation of cysteine residues on the IKK complex or on NF-κB subunits themselves, thereby preventing their activation and subsequent downstream signaling.





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Caption: Inhibition of NF-kB pathway by nitroalkenes.

Quantitative Biological Data

As of this review, no specific quantitative biological data (e.g., IC₅₀, EC₅₀, LD₅₀) for **2-Nitro-2-hexene** has been reported in the scientific literature. Research on the biological effects of short-chain nitroalkenes is an emerging area, and future studies may provide such data. For context, some short-chain fatty acids, which are structurally distinct but also short-chain aliphatic molecules, have been studied for their effects on cell viability, with IC₅₀ values varying widely depending on the cell line and specific compound.[6]

Conclusion

2-Nitro-2-hexene is a small, unsaturated nitroalkene with potential for further investigation. While specific data on this compound is scarce, the broader class of nitroalkenes demonstrates significant promise in organic synthesis and medicinal chemistry. Their established anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, suggest that **2-Nitro-2-hexene** and similar short-chain nitroalkenes could be valuable targets for future research and development in the context of inflammatory diseases. Further studies are warranted to elucidate the specific synthesis, properties, and biological activities of **2-Nitro-2-hexene** to fully understand its potential applications.

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- To cite this document: BenchChem. [2-Nitro-2-hexene: A Technical Review of Synthesis, Properties, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15491944#2-nitro-2-hexene-literature-review]

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